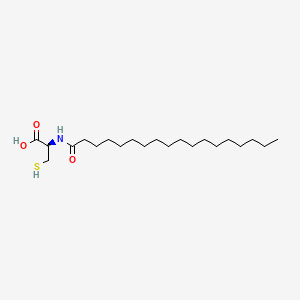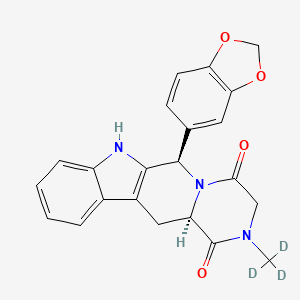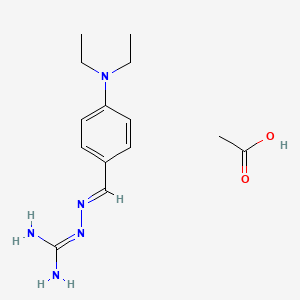![molecular formula C21H28F3N3O7 B561959 2-[2-[2-(2-t-Boc-aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Methyl Ester CAS No. 165963-73-5](/img/structure/B561959.png)
2-[2-[2-(2-t-Boc-aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2-[2-(2-t-Boc-aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Methyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C21H28F3N3O7 and its molecular weight is 491.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Complex Molecules
- Divergent and Solvent Dependent Reactions : A study by Rossi et al. (2007) explored the divergent synthesis of 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles starting from a related diaza-diene structure. This work highlights the versatility of diaza-dienes in organic synthesis, providing insights into the reaction mechanisms that could be relevant to the synthesis and applications of the compound Rossi et al., 2007.
Chemical Structure Analysis and Applications
- Crystal Structure Determination : The structural analysis of oxoindolyl α-hydroxy-β-amino acid derivatives by Ravikumar et al. (2015) demonstrates the importance of crystallography in understanding the molecular structure of complex organic compounds. Although not directly related, the methodologies used for crystal structure determination could apply to the study of the compound , especially in terms of understanding its chemical interactions and properties Ravikumar et al., 2015.
Functional Applications in Material Science
- Grafting Organic and Biomolecules on Surfaces : Wei et al. (2006) discussed the use of a diazirine compound for grafting onto porous silicon, indicating the utility of such compounds in creating functionalized surfaces for various applications, including sensors and biomolecule immobilization. This research suggests potential applications for diazirine-containing compounds like the one in materials science and engineering Wei et al., 2006.
Properties
| { "1. Design of the Synthesis Pathway": "The synthesis pathway involves the protection and deprotection of functional groups, as well as the coupling of two key intermediates. The starting material is a commercially available compound that undergoes a series of reactions to yield the final product.", "2. Starting Materials": [ "2-aminoethanol", "Tert-butyl chloroformate", "4-hydroxybenzoic acid", "Methyl 4-hydroxybenzoate", "3-(trifluoromethyl)-3H-diazirine", "Triethylamine", "N,N-Diisopropylethylamine", "Dichloromethane", "Diethyl ether", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Water" ], "3. Reaction": [ "Protection of 2-aminoethanol with tert-butyl chloroformate to yield 2-(tert-butoxycarbonylamino)ethanol", "Reaction of 2-(tert-butoxycarbonylamino)ethanol with 4-hydroxybenzoic acid in the presence of N,N-diisopropylethylamine and dichloromethane to yield 2-[2-[2-(2-t-Boc-aminoethoxy)ethoxy]ethoxy]-4-hydroxybenzoic acid", "Protection of 4-hydroxybenzoic acid with methyl iodide and triethylamine to yield methyl 4-methoxybenzoate", "Reaction of 2-[2-[2-(2-t-Boc-aminoethoxy)ethoxy]ethoxy]-4-hydroxybenzoic acid with methyl 4-methoxybenzoate in the presence of N,N-diisopropylethylamine and dichloromethane to yield 2-[2-[2-(2-t-Boc-aminoethoxy)ethoxy]ethoxy]-4-[4-(methoxycarbonyl)phenoxy]benzoic acid", "Deprotection of 2-[2-[2-(2-t-Boc-aminoethoxy)ethoxy]ethoxy]-4-[4-(methoxycarbonyl)phenoxy]benzoic acid with 1 M hydrochloric acid in methanol to yield 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-4-[4-(methoxycarbonyl)phenoxy]benzoic acid", "Reaction of 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-4-[4-(methoxycarbonyl)phenoxy]benzoic acid with 3-(trifluoromethyl)-3H-diazirine in the presence of triethylamine and dichloromethane to yield 2-[2-[2-(2-t-Boc-aminoethoxy)ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid methyl ester", "Deprotection of 2-[2-[2-(2-t-Boc-aminoethoxy)ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid methyl ester with 1 M sodium hydroxide in methanol to yield the final product" ] } | |
| 165963-73-5 | |
Molecular Formula |
C21H28F3N3O7 |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
methyl 2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate |
InChI |
InChI=1S/C21H28F3N3O7/c1-19(2,3)34-18(29)25-7-8-31-9-10-32-11-12-33-16-13-14(5-6-15(16)17(28)30-4)20(26-27-20)21(22,23)24/h5-6,13H,7-12H2,1-4H3,(H,25,29) |
InChI Key |
LUZHOFLOLFEWPZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOC1=C(C=CC=C1C2(N=N2)C(F)(F)F)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOC1=C(C=CC(=C1)C2(N=N2)C(F)(F)F)C(=O)OC |
synonyms |
2-[(12,12-Dimethyl-10-oxo-3,6,11-trioxa-9-azatridec-1-yl)oxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Methyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


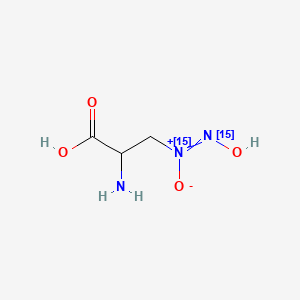

![prop-2-enyl N-[9-chloro-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate](/img/structure/B561882.png)
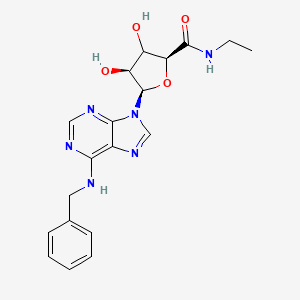
![[(4Ar,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate](/img/structure/B561886.png)
![9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine](/img/structure/B561887.png)

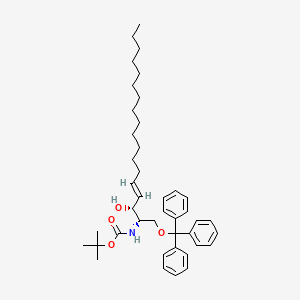
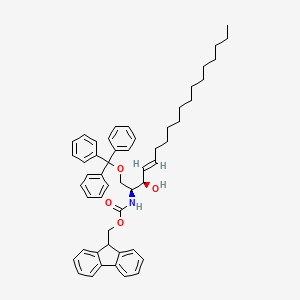

![4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenyl-butan-1-ol](/img/structure/B561895.png)
